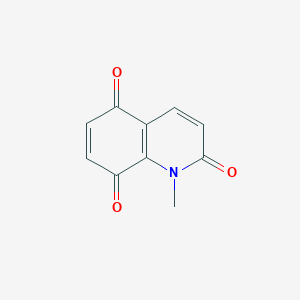

1-Methylquinoline-2,5,8(1H)-trione

Description

Contextualization within Quinone and Quinoline (B57606) Chemical Space

1-Methylquinoline-2,5,8(1H)-trione is a heterocyclic compound that incorporates both quinoline and quinone functionalities. Quinoline, a bicyclic aromatic compound, and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals. nih.govnih.gov The quinoline structure is a versatile building block for designing new drugs due to its ability to undergo various chemical modifications. nih.gov

The quinone component of the molecule is also of great interest. Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. This results in a fully conjugated cyclic dione (B5365651) structure.

Significance of the Quinolinetrione Scaffold in Advanced Synthetic Chemistry

The fusion of quinoline and quinone moieties into a quinolinetrione scaffold creates a molecule with unique electronic and structural properties. This scaffold is a subject of interest in advanced synthetic chemistry due to its potential as a precursor for more complex molecules. The reactivity of the quinone ring, combined with the stability and functionalization potential of the quinoline core, makes it a valuable synthetic intermediate. nih.gov

The synthesis of quinoline derivatives can be achieved through various methods, including environmentally friendly approaches that aim to reduce hazardous waste and energy consumption. mdpi.com The development of efficient synthetic routes to quinolinetriones is an active area of research, as it opens up possibilities for creating novel compounds with diverse applications.

Research Trajectories and Future Directions for this compound

Current and future research on this compound and related quinolinetriones is likely to focus on several key areas:

Medicinal Chemistry: Exploring the biological activities of new derivatives is a major research direction. mdpi.comresearchgate.net The quinoline scaffold is known to exhibit a wide range of pharmacological properties, and the addition of the quinone functionality could lead to novel therapeutic agents. nih.gov

Materials Science: The unique electronic properties of the quinolinetrione scaffold make it a candidate for applications in materials science, such as in the development of organic semiconductors or dyes.

Catalysis: The nitrogen atom in the quinoline ring and the oxygen atoms in the quinone moiety could act as coordination sites for metal ions, suggesting potential applications in catalysis.

The continued exploration of the synthesis and properties of this compound will likely lead to new discoveries and applications in various scientific fields. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 8-Methylquinoline nist.govsigmaaldrich.comsigmaaldrich.com | C10H9N nist.gov | 143.19 sigmaaldrich.com | -80 sigmaaldrich.comsigmaaldrich.com | 143 (at 34 mmHg) sigmaaldrich.comsigmaaldrich.com |

| 5-Hydroxyquinoline-2,7,8(1H)-trione nih.gov | C9H5NO4 nih.gov | 191.14 nih.gov | Not Available | Not Available |

Table 2: Spectroscopic Data for a Related Quinoline Derivative

A related compound, 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde, provides insight into the spectroscopic characteristics of such molecules. mdpi.com

| Spectroscopic Data | Values |

| IR (KBr) νmax (cm⁻¹) | 3056, 2922, 1690, 1618, 1583, 1498, 1446, 1286, 1161, 1070, 1024, 785, 745 mdpi.com |

| ¹H NMR (200 MHz, CDCl₃) δ (ppm) | 7.56 (t, J = 7.9 Hz, 1H), 7.69–7.74 (m, 2H), 7.94 (t, J = 8.2 Hz, 1H), 8.08 (d, J = 8.1 Hz, 1H), 8.18–8.23 (m, 2H), 8.58 (d, J = 8.3 Hz, 1H), 9.00 (s, 1H), 10.59 (s, 1H) mdpi.com |

| ¹³C NMR (200 MHz, CDCl₃) δ (ppm) | 114.6, 120.6, 124.1, 126.1, 127.0, 128.6, 129.3 (two overlapping signals), 129.8, 130.1, 133.8, 135.9, 141.8, 146.9, 148.5, 189.2 mdpi.com |

| MS (ESI) m/z | 275 [M + H]⁺ mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

1-methylquinoline-2,5,8-trione |

InChI |

InChI=1S/C10H7NO3/c1-11-9(14)5-2-6-7(12)3-4-8(13)10(6)11/h2-5H,1H3 |

InChI Key |

LYMKIWPWDNSKFU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=CC2=C1C(=O)C=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Historical and Current Synthetic Routes to 1-Methylquinoline-2,5,8(1H)-trione and Analogues

The synthesis of the quinoline (B57606) ring system is a well-established field in organic chemistry, with several classical named reactions providing the foundational routes. However, the introduction of the trione (B1666649) functionality, particularly the quinone-like moiety at the 5- and 8-positions, requires specific adaptations of these traditional methods or entirely novel synthetic strategies.

Classical Quinoline Synthesis Adaptations for Trione Systems

The direct application of classical quinoline syntheses to produce quinolinetriones is often challenging due to the reactivity of the quinone moiety and the specific substitution patterns required. However, adaptations and variations of these methods have been explored.

The Friedländer synthesis, a condensation reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing an α-methylene group, is a versatile method for quinoline synthesis. wikipedia.orgorganic-chemistry.org For the synthesis of quinolinetriones, a potential adaptation would involve the use of a suitably substituted 2-aminobenzaldehyde bearing precursors to the quinone functionality, such as methoxy (B1213986) groups, which can be later demethylated and oxidized. Another approach could involve the condensation of a 2-amino-1,4-benzoquinone derivative with a dicarbonyl compound, although the reactivity and stability of the starting aminobenzoquinone can be a significant hurdle. While conceptually plausible, direct and high-yielding Friedländer condensations to form quinolinetriones are not extensively documented in the literature, often leading to complex product mixtures. nih.gov

Table 1: General Parameters of the Friedländer Condensation

| Parameter | Description |

| Reactants | 2-aminobenzaldehyde/ketone and a compound with an α-active methylene (B1212753) group. |

| Catalysts | Acids (e.g., p-toluenesulfonic acid, HCl) or bases (e.g., NaOH, piperidine). |

| Solvents | Ethanol, methanol, DMF, or solvent-free conditions. |

| Temperature | Typically reflux temperatures. |

| Key Intermediate | An initial aldol (B89426) or Schiff base adduct followed by cyclization and dehydration. |

The Knorr quinoline synthesis traditionally involves the cyclization of a β-ketoanilide in the presence of a strong acid to yield a 2-hydroxyquinoline. wikipedia.org A significant advancement in the synthesis of quinoline-2,5,8(1H)-triones was reported by Avendaño and Menéndez, who developed a general synthetic route based on a modified Knorr cyclization. This methodology utilizes the acylation of 2,5-dimethoxyaniline (B66101) with S-tert-butyl thioacetates, followed by an acid-catalyzed cyclization to form the quinolone ring system. The methoxy groups on the aniline (B41778) precursor are crucial as they can be subsequently converted to the desired quinone functionality. This approach has proven to be a key strategy for accessing the core structure of quinolinetriones. nih.gov

Table 2: Key Features of the Knorr Cyclization for Quinolinetrione Synthesis

| Feature | Description | Reference |

| Aniline Precursor | 2,5-Dimethoxyaniline | |

| Acylating Agent | S-tert-butyl thioacetates | |

| Cyclization Condition | Acid-catalyzed | |

| Initial Product | 5,8-Dimethoxy-2-quinolone | |

| Subsequent Step | Oxidative demethylation to the quinone |

The Niementowski reaction involves the condensation of anthranilic acids with ketones or aldehydes at high temperatures to produce γ-hydroxyquinolines (quinolin-4-ones). wikipedia.orgarkat-usa.org While direct application to form a trione is not straightforward, this method could be adapted by using substituted anthranilic acids that carry precursors for the quinone ring. For instance, an anthranilic acid with methoxy groups at appropriate positions could potentially be used. However, the harsh reaction conditions, often requiring high temperatures, can be a limitation, especially when dealing with sensitive functional groups. wikipedia.org Variations of the Niementowski reaction using milder conditions or different catalysts have been developed, which might offer a more viable route. nih.govwikipedia.org

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org For the synthesis of a quinolinetrione system, one would need to start with a substituted isatin that already contains or can be converted to the quinone moiety. For example, an isatin derivative with methoxy groups on the benzene (B151609) ring could be a potential starting material. The subsequent reaction with a dicarbonyl compound would lead to the quinoline ring, and the methoxy groups could then be oxidized to the quinone. The Pfitzinger reaction offers the advantage of building a substituted quinoline ring, but the synthesis of the required substituted isatin can be a multi-step process in itself. researchgate.netijsr.netresearchgate.netchemicalpapers.com

Specific Pathways for this compound

The synthesis of the specific target compound, this compound, is not typically achieved through a single classical quinoline synthesis. Instead, it is generally prepared through a multi-step sequence that involves the initial formation of the quinolinetrione core, followed by N-methylation.

A key strategy for constructing the quinoline-2,5,8(1H)-trione core is based on the work of Avendaño and Menéndez, which employs a modified Knorr cyclization. This involves the reaction of 2,5-dimethoxyaniline with a suitable β-ketoester or its equivalent to form a 5,8-dimethoxy-2-quinolone. Subsequent oxidative demethylation of this intermediate yields the quinoline-2,5,8(1H)-trione.

The final step to obtain this compound is the N-methylation of the quinolinetrione precursor. This can be achieved using various methylating agents. Common reagents for the N-methylation of quinolones and related heterocycles include methyl iodide, dimethyl sulfate, or diazomethane. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the quinolone, facilitating the nucleophilic attack on the methylating agent. More recent and sustainable methods for N-methylation of quinolines using paraformaldehyde and H2 over a palladium catalyst have also been developed, which could be applicable. rsc.org

A related synthesis of a methyl-substituted quinolinetrione, specifically 9-methyl-1H- wikipedia.orgchemrxiv.orgthiazino[3,2-g]quinoline-2,5,10(3H)-trione, was reported by Townsend and Jackson. uwimona.edu.jmrsc.org Their work provides valuable insights into the formation of complex quinolinetrione systems and the introduction of a methyl group onto the quinoline framework, albeit on the carbocyclic ring in their case.

Table 3: General Synthetic Sequence for this compound

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product | Reference |

| 1 | Modified Knorr Cyclization | 2,5-Dimethoxyaniline, β-Ketoester equivalent | Acid catalyst | 5,8-Dimethoxy-2-quinolone | |

| 2 | Oxidative Demethylation | 5,8-Dimethoxy-2-quinolone | Oxidizing agent (e.g., ceric ammonium (B1175870) nitrate) | Quinoline-2,5,8(1H)-trione | |

| 3 | N-Methylation | Quinoline-2,5,8(1H)-trione | Methylating agent (e.g., CH3I, (CH3)2SO4), Base | This compound | rsc.org |

Acylation Reactions Utilizing Substituted Anilines (e.g., 2,5-Dimethoxyaniline)

A key strategy for the synthesis of quinoline-2,5,8(1H)-triones involves the Knorr cyclization of β-oxo anilides derived from substituted anilines like 2,5-dimethoxyaniline. thieme-connect.com The process begins with the chemoselective acylation of 2,5-dimethoxyaniline with β-oxo thioesters. thieme-connect.com This acylation is a critical step, and the use of β-oxo thioesters has been shown to be an effective approach. thieme-connect.com The resulting 2,5-dimethoxyanilides then undergo an acid-promoted Knorr cyclization to form the 5,8-dimethoxyquinoline (B1605891) system. thieme-connect.com This method provides a versatile route to quinoline systems with various alkyl substitutions at the C3 and/or C4 positions. thieme-connect.com

The β-oxo thioester precursors themselves can be synthesized through regioselective alkylation of compounds like S-tert-butyl acetothioacetate. thieme-connect.com For instance, treatment with sodium hydride generates a monoanion that can react with primary alkyl bromides or iodides to yield C2-monosubstituted derivatives. thieme-connect.com Further alkylation at the C4 position can be achieved by sequential treatment with sodium hydride and butyllithium (B86547) to generate a dianion, which then reacts with a primary halide. thieme-connect.com

Oxidative Demethylation Strategies (e.g., Cerium Ammonium Nitrate (B79036) (CAN)-Mediated)

Following the formation of the 5,8-dimethoxyquinoline system, the final step to obtain the quinoline-2,5,8(1H)-trione is an oxidative demethylation. Cerium (IV) ammonium nitrate (CAN) is a widely used reagent for this transformation. thieme-connect.comnih.gov The treatment of 5,8-dimethoxyquinolines with CAN effectively removes the methyl groups from the methoxy substituents, yielding the desired quinone structure. thieme-connect.com This method is a convenient way to synthesize quinones from their hydroquinone (B1673460) dimethyl ether precursors. nih.gov The reaction is typically carried out in a solvent mixture such as acetonitrile-water. mdpi.com The manner in which CAN is added to the reaction mixture can significantly influence the ratio of quinone to diquinone products. mdpi.com

| Precursor | Reagent | Product | Reference |

| 5,8-Dimethoxyquinoline | Cerium (IV) ammonium nitrate (CAN) | Quinoline-2,5,8(1H)-trione | thieme-connect.com |

| 1,4-Dimethoxybenzene derivatives | Cerium (IV) ammonium nitrate (CAN) | 1,4-Benzoquinones | mdpi.com |

| 2-Substituted 1,4,5,8-tetramethoxynaphthalenes | Cerium (IV) ammonium nitrate (CAN) | 6-Substituted 5,8-O-dimethyl-1,4-naphthoquinones | researchgate.net |

Multicomponent Reaction (MCR) Approaches for Fused Quinoline Systems

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex heterocyclic structures like fused quinolines in a single step. tandfonline.comrsc.org These reactions offer high atom economy and operational simplicity. researchgate.net Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed to create diverse quinoline scaffolds. rsc.org For instance, a titanium-catalyzed three-component coupling of primary amines (including substituted anilines), alkynes, and isocyanides can generate N-aryl-1,3-diimine tautomers, which upon treatment with acetic acid, cyclize to form quinoline derivatives in a one-pot procedure. acs.org MCRs can also be promoted by microwave irradiation, further enhancing their efficiency. rsc.org The versatility of MCRs allows for the introduction of a wide range of functional groups and substitution patterns, making them highly valuable in synthetic chemistry. rsc.org

Advanced Methodologies in this compound Synthesis

Modern synthetic chemistry has seen the development of more advanced and sustainable methods for the construction of quinoline-trione and related skeletons.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, including the synthesis of quinoline derivatives. rsc.orgnih.gov This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govbeilstein-journals.org For example, a microwave-assisted, one-pot, three-component reaction between aromatic amines, aromatic aldehydes, and phenylacetylene, catalyzed by potassium dodecatungstocobaltate trihydrate, can efficiently produce quinolines and bis-quinolines. rsc.org Microwave irradiation has also been successfully used in the combinatorial synthesis of fused heterocyclic compounds, including imidazo[1,2-a]quinoline and pyrimido[1,2-a]quinoline derivatives, through three-component domino reactions. nih.gov The application of microwave technology is considered an environmentally friendly approach that can significantly improve the efficiency of synthetic processes. nih.govnih.gov

| Reaction Type | Catalyst/Conditions | Products | Reference |

| Three-component reaction of aromatic amines, aromatic aldehydes, and phenylacetylene | Potassium dodecatungstocobaltate trihydrate, Microwave irradiation | Quinolines and bis-quinolines | rsc.org |

| Three-component domino reaction of aldehydes, enaminones, and malononitrile | Microwave irradiation | Fused heterocyclic compounds (e.g., imidazo[1,2-a]quinoline) | nih.gov |

| Condensation of isatin-3-imines with isatoic anhydride | KF on alumina, Microwave irradiation | 6-Arylimino-6H-indolo[2,1-b]quinazolin-12-ones | nih.gov |

Green Chemistry Principles in Quinoline-Trione Synthesis (e.g., Aqueous Media, Nanoparticle Catalysis)

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. nih.govresearchgate.net This includes the use of greener solvents like water and ethanol, as well as the development of recyclable catalysts. researchgate.net Nanoparticle catalysis, in particular, has shown great promise for the eco-friendly synthesis of quinolines. nih.gov Nanocatalysts offer high catalytic activity and can often be easily recovered and reused, reducing waste. nih.gov For instance, magnetic nanoparticles have been developed as catalysts for quinoline synthesis, allowing for easy separation from the reaction mixture using an external magnet. nih.gov The use of aqueous media in multicomponent reactions for synthesizing coumarin-fused dihydroquinolines and quinolines, catalyzed by bismuth triflate, is another example of a green synthetic approach. rsc.org These sustainable methods aim to reduce the use of hazardous solvents and reagents, making the synthesis of quinoline-triones and related compounds more environmentally benign. nih.gov

Transition Metal-Catalyzed Reactions for Quinoline Skeleton Construction

Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively used for the construction of the quinoline skeleton. ias.ac.inresearchgate.net Catalysts based on metals like palladium, copper, iron, and ruthenium have been employed in a variety of reactions to form quinolines. frontiersin.orgnih.gov These reactions often proceed under mild conditions with high efficiency and functional group tolerance. researchgate.net For example, palladium-catalyzed tandem Suzuki coupling/cyclization reactions between dienylboronates and o-haloaniline derivatives can directly form substituted quinolines. lookchem.com Copper-catalyzed cascade reactions have also been developed for the synthesis of diversely functionalized quinolines. ias.ac.in Furthermore, iron-catalyzed reactions of arylnitrones with geminal-substituted vinyl acetates can produce disubstituted quinolines. ias.ac.in These transition metal-catalyzed methods provide powerful and versatile tools for the construction of complex quinoline-based molecules. ias.ac.in

| Catalyst | Reactants | Product | Reference |

| Palladium | Dienylboronates and o-haloaniline derivatives | Substituted quinolines | lookchem.com |

| Copper | Isothiocyanates, alkynes, and diaryliodonium salts | Functionalized quinolines | ias.ac.in |

| Iron | Arylnitrones and geminal-substituted vinyl acetates | Disubstituted quinolines | ias.ac.in |

| Ruthenium | 2-Aminobenzyl alcohols | Quinoline derivatives | frontiersin.org |

Chemical Reactivity and Derivatization Strategies

The chemical behavior of this compound is dominated by the electrophilic nature of its carbonyl groups and the potential for the quinone-like ring to participate in various cycloaddition and condensation reactions. The N-methylation at the 1-position influences the electron distribution within the heterocyclic system, further modulating its reactivity.

Electrophilic and Nucleophilic Reactions of the Trione Moiety

The trione system in this compound presents multiple sites for nucleophilic attack. The carbonyl carbons at positions 2, 5, and 8 are electrophilic and can react with a variety of nucleophiles. While specific studies on this compound are limited, the reactivity of related quinolinones and quinones provides a strong basis for predicting its behavior.

For instance, the reaction of related 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles demonstrates the susceptibility of the quinoline core to nucleophilic substitution. mdpi.comresearchgate.net Thiolates, amines, and azides readily displace the chloro group, indicating that the corresponding positions on the trione ring of this compound would be similarly reactive towards such nucleophiles. mdpi.comresearchgate.net

Furthermore, direct amination of nitroquinoline derivatives via vicarious nucleophilic substitution (VNS) of hydrogen highlights the electrophilic character of the quinoline ring, which is further enhanced by the electron-withdrawing nitro group. nih.gov The trione functionality in this compound would similarly activate the aromatic ring towards nucleophilic attack. nih.gov

The carbonyl groups can also undergo condensation reactions. For example, the reaction with hydrazines can lead to the formation of hydrazones, which can be further cyclized to form fused heterocyclic systems. researchgate.net

Annulation and Ring-Fused System Formation (e.g., Pyrimidoquinolines, Thienoquinolines, Pyranoquinolones)

A significant aspect of the chemistry of this compound and its analogues is their utility in the synthesis of fused heterocyclic systems. These reactions often proceed through initial nucleophilic addition or condensation followed by intramolecular cyclization.

Pyrimidoquinolines: The synthesis of pyrimido[4,5-b]quinolines often involves the reaction of an amino-substituted quinoline with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.govrsc.org In the context of this compound, it could potentially serve as the quinoline component in multicomponent reactions with aminopyrimidines and aldehydes to construct complex pyrimidoquinoline frameworks. nih.govnih.gov The reaction of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-1-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with various reagents to form pyrimido[4,5-b]quinolines illustrates the versatility of the quinoline scaffold in such transformations. rsc.org

Thienoquinolines: The construction of thieno[2,3-b]quinolines can be achieved from quinoline-2(1H)-thiones. raco.cat Given that the C-2 carbonyl of this compound can be converted to a thione, this would open up pathways to thieno[2,3-b]quinoline derivatives. These reactions typically involve alkylation of the thione followed by intramolecular cyclization.

Pyranoquinolones: While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of pyrano[3,2-c]quinoline derivatives often starts from 4-hydroxy-2-quinolones. This suggests that modification of the trione system, for instance, through selective reduction, could provide precursors for pyranoquinolone synthesis.

The following table summarizes representative examples of annulation reactions leading to fused quinoline systems, which can be extrapolated to the reactivity of this compound.

| Starting Material Analogue | Reagents | Fused System Formed | Reference |

| 2-Amino-4-aryl-hexahydroquinoline-3-carbonitrile | Formamide, Formic acid, Acetic anhydride, Phenyl isothiocyanate | Pyrimido[4,5-b]quinolines | rsc.org |

| Aminopyrimidinone, Dimedone, Aromatic aldehydes | Acetic acid or Ethanol (Ultrasound-assisted) | Pyrimido[4,5-b]quinolinediones | nih.gov |

| 8-Benzylidene-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)thione | Various electrophiles | Thieno[2,3-b]quinolines | raco.cat |

Ring Opening and Recyclization Reactions

Structure-Reactivity Relationships in this compound and its Derivatives

The reactivity of this compound is intrinsically linked to its structure. The electron-withdrawing nature of the three carbonyl groups significantly influences the electron density throughout the molecule, making the quinone ring a good Michael acceptor and the carbonyl carbons susceptible to nucleophilic attack.

The N-methyl group at position 1 has a modest electron-donating effect, which can subtly modulate the reactivity compared to its N-H counterpart. It also prevents tautomerization to the corresponding hydroxyquinoline forms at this position.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups present within a molecule and offers a unique "fingerprint" based on the collective vibrations of its atoms.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. In the analysis of 1-Methylquinoline-2,5,8(1H)-trione, the FT-IR spectrum is anticipated to be dominated by the stretching vibrations of its three carbonyl (C=O) groups. Based on studies of related 5,8-quinolinedione (B78156) and other quinone derivatives, distinct absorption bands for these carbonyls are expected. For compounds featuring the 5,8-quinolinedione moiety, two separate C=O vibration peaks are typically observed. mcmaster.ca The carbonyl group at position 2, being part of an amide-like structure (a lactam), would likely exhibit a stretching frequency in the range of 1650-1680 cm⁻¹. The quinone-like carbonyls at positions 5 and 8 are expected to show absorptions at slightly different frequencies, influenced by their electronic environment within the fused ring system, typically in the 1640-1670 cm⁻¹ region.

Further characteristic bands would include those for the C=C stretching vibrations of the aromatic and quinoid rings, generally found in the 1450-1600 cm⁻¹ range. The C-N stretching vibration within the quinoline (B57606) ring system is also a notable feature. mdpi.com The presence of the N-methyl group would be confirmed by C-H stretching and bending vibrations, with the stretching typically occurring just below 3000 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The region below 1400 cm⁻¹ constitutes the fingerprint region, containing a complex pattern of C-H bending and skeletal vibrations that are unique to the molecule.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | > 3000 | Aromatic C-H |

| C-H Stretch (Aliphatic) | < 3000 | N-CH₃ |

| C=O Stretch (Lactam) | 1650 - 1680 | C2=O |

| C=O Stretch (Quinone) | 1640 - 1670 | C5=O, C8=O |

| C=C Stretch (Aromatic/Quinoid) | 1450 - 1600 | C=C |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for the complete structural assignment of this compound.

The ¹H NMR spectrum of this compound is predicted to display distinct signals for each of its protons. The N-methyl group would likely appear as a singlet in the upfield region, typically around 3.5-4.0 ppm. The protons on the quinoline ring would reside in the aromatic region (7.0-9.0 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on their position relative to the electron-withdrawing carbonyl groups and the nitrogen atom. For instance, the proton at position 4 is expected to be significantly downfield due to the anisotropic effect of the adjacent C=O group and its position on the double bond.

The ¹³C NMR spectrum would provide complementary information, with signals for each unique carbon atom. The three carbonyl carbons (C2, C5, and C8) would be the most downfield, likely appearing in the range of 160-185 ppm. The carbons of the aromatic and quinoid rings would resonate between 110 and 150 ppm, while the N-methyl carbon would be the most upfield signal, expected around 30-40 ppm.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1-CH₃ | 3.5 - 4.0 | s | 30 - 40 |

| 2 | - | - | 160 - 170 |

| 3 | 6.5 - 7.0 | d | 120 - 130 |

| 4 | 7.5 - 8.0 | d | 140 - 150 |

| 4a | - | - | 135 - 145 |

| 5 | - | - | 175 - 185 |

| 6 | 7.2 - 7.7 | d | 130 - 140 |

| 7 | 7.0 - 7.5 | d | 125 - 135 |

| 8 | - | - | 170 - 180 |

Note: Predicted chemical shifts are estimates based on related structures and may vary. 'd' denotes a doublet and 's' denotes a singlet.

To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as between H3 and H4, and between H6 and H7, thus confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a specific proton signal to the carbon signal of the atom it is attached to. This would allow for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity of quaternary (non-protonated) carbons and for piecing together the entire molecular skeleton. For example, correlations from the N-methyl protons to the C2 and C8a carbons would confirm the position of the methyl group. Correlations from the aromatic protons to the carbonyl carbons would definitively establish the positions of the keto groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HREI-MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For this compound (C₁₀H₇NO₃), the expected exact mass would be calculated. In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would likely be observed as the protonated molecule [M+H]⁺. In HREI-MS (High-Resolution Electron Ionization Mass Spectrometry), the molecular ion peak (M⁺·) would be observed.

The fragmentation pattern would be characteristic of the quinolone and quinone structures. Common fragmentation pathways for quinolones involve the loss of CO and HCN. mcmaster.ca The presence of the N-methyl group might lead to fragmentation pathways involving the loss of a methyl radical (·CH₃) or formaldehyde (B43269) (CH₂O). The quinone portion of the molecule would also contribute to the fragmentation pattern, likely through successive losses of CO molecules. Analysis of these fragments provides further confirmation of the proposed structure.

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, particularly UV-Vis spectroscopy, is a powerful technique to probe the electronic transitions within a molecule, providing insights into its conjugation system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* transitions arising from its extended π-system and the presence of carbonyl and amine functionalities. The quinoline core, substituted with three oxo groups, forms a quinone-like structure which significantly influences its electronic absorption profile.

Quinoline itself exhibits characteristic absorption bands in the UV region. The introduction of the methyl group at the N-1 position and the three carbonyl groups at positions 2, 5, and 8 would lead to a more complex spectrum with bathochromic (red) shifts compared to the parent quinoline. The carbonyl groups, acting as auxochromes and part of the conjugated system, would introduce n→π* transitions, which are typically weaker and appear at longer wavelengths compared to the π→π* transitions. The extended conjugation involving the benzene (B151609) and pyridine (B92270) rings fused together, along with the multiple carbonyl groups, would likely result in absorption bands extending into the visible region, potentially imparting color to the compound.

For comparison, the UV-Vis spectra of various quinoline derivatives show intense absorptions corresponding to π-π* transitions. The specific absorption maxima (λmax) are sensitive to the nature and position of substituents. For quinone-containing systems, characteristic absorption bands are often observed in both the UV and visible regions of the electromagnetic spectrum.

Table 1: Anticipated UV-Vis Absorption Data for this compound (Note: This table is predictive and based on the analysis of related compounds, as direct experimental data is unavailable.)

| Transition Type | Predicted Wavelength Range (nm) | Molar Absorptivity (ε) Range (L·mol-1·cm-1) | Associated Chromophores |

| π→π | 200-350 | 10,000 - 50,000 | Quinoline ring system |

| π→π | 350-450 | 5,000 - 20,000 | Extended conjugated quinone system |

| n→π* | 450-600 | 100 - 1,000 | Carbonyl groups |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

No published crystal structure for this compound could be located. However, analysis of the crystal structures of related N-methylated quinolones and quinone-containing heterocyclic compounds allows for a prediction of its likely solid-state conformation.

The molecule would be expected to be largely planar due to the extensive sp2 hybridization of the quinoline-trione ring system. The methyl group at the N-1 position would be situated on the nitrogen atom of the heterocyclic ring. The three carbonyl groups would exhibit trigonal planar geometry. In the solid state, significant intermolecular interactions, such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar carbonyl groups, would be anticipated to play a crucial role in the crystal packing. Hydrogen bonding would not be a dominant feature unless the crystal lattice includes solvent molecules.

For illustrative purposes, crystallographic data for a related isoquinoline-trione derivative, 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione, reveals a complex packing arrangement with significant intermolecular forces. Similarly, studies on various 1-methylquinolin-2(1H)-one derivatives have provided detailed insights into their solid-state structures.

Table 2: Predicted Crystallographic Parameters for this compound (Note: This table presents hypothetical data based on common crystal systems for organic molecules of similar complexity, as experimental data is unavailable.)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or P212121 |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (Å3) | 1000 - 1500 |

| Z | 4 |

Computational and Theoretical Investigations

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the properties of chemical compounds.

Molecular Geometry Optimization and Electronic Energy Computations

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For 1-Methylquinoline-2,5,8(1H)-trione, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the fused ring system and its substituents. The electronic energy of the optimized structure provides a measure of its stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. Reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to further understand the molecule's behavior in chemical reactions.

| Reactivity Descriptor | Formula | Description |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1/η | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic and Electrophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack (nucleophilic sites). Blue-colored regions represent positive electrostatic potential, indicating areas prone to nucleophilic attack (electrophilic sites). For this compound, an MEP map would highlight the likely sites for chemical reactions, such as the carbonyl groups and the nitrogen atom.

Theoretical Vibrational and Electronic Spectra Simulations for Experimental Validation

DFT calculations can be used to simulate the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of a molecule. These theoretical spectra can be compared with experimentally obtained spectra to validate the accuracy of the computational model and to aid in the interpretation of experimental data. For this compound, simulated spectra would provide a theoretical fingerprint that could be used to identify the compound and to understand its vibrational modes and electronic transitions.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation approaches can provide insights into the dynamic behavior of molecules. Molecular dynamics (MD) simulations, for example, can be used to study the conformational changes of a molecule over time and its interactions with other molecules, such as solvents or biological macromolecules. These simulations are particularly useful for understanding how a molecule might behave in a biological system.

Molecular Docking Studies for Ligand-Target Binding Interactions

No molecular docking studies specifically investigating the binding interactions of this compound with any biological target have been identified in the reviewed literature. Consequently, there is no data available on its binding affinities, preferred protein targets, or the specific amino acid residues involved in potential interactions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

In the absence of initial molecular docking studies to establish a ligand-protein complex, no subsequent molecular dynamics simulations for this compound have been performed or published. Therefore, information regarding its conformational dynamics, the stability of any potential ligand-target complexes, and analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), or hydrogen bond patterns is not available.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Development of Predictive Models Based on Calculated Molecular Descriptors

No QSAR or QSPR studies have been found that include this compound in their dataset for the development of predictive models. As a result, there are no established models based on its calculated molecular descriptors to predict its biological activity or physicochemical properties.

Correlation of Electronic and Steric Parameters with Mechanistic Effects

Due to the lack of QSAR/QSPR studies, there is no available information correlating the electronic (e.g., HOMO-LUMO energies, electrostatic potentials) and steric (e.g., molecular volume, surface area) parameters of this compound with any observed or predicted mechanistic effects.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the mechanistic studies of molecular interactions for the chemical compound This compound .

Searches for this compound in relation to the specified enzyme targets did not yield any results. The requested analysis, including details on its interaction with Cholinesterase, Topoisomerase IIβ, various kinases (Tyrosine Kinases, DHODH Kinase, ERK, PDK1, PI3K), Hydrolase enzymes such as α-Amylase, and HIV-1 Integrase, could not be completed as no studies on these interactions have been published.

Furthermore, no computational or experimental binding site analyses for this compound were found in the public domain. While research exists for other quinoline (B57606) and quinolone derivatives and their enzyme inhibition properties, this information does not pertain to the specific compound and therefore cannot be included in this article as per the instructions.

Mechanistic Studies of Molecular Interactions

Nucleic Acid Interaction Mechanisms

The structural framework of 1-Methylquinoline-2,5,8(1H)-trione, featuring a planar polycyclic system characteristic of quinoline-quinones, suggests a strong potential for interaction with nucleic acids. These interactions are pivotal to its biological activity and are primarily governed by non-covalent and covalent associations with DNA.

The planar aromatic structure of the quinoline (B57606) core is a key determinant for its ability to intercalate between the base pairs of the DNA double helix. nih.gov This process involves the insertion of the flat ring system between the stacked base pairs, leading to a distortion of the DNA structure, which can interfere with DNA replication and transcription. The stability of the intercalated complex is influenced by van der Waals forces, hydrogen bonding, and electrostatic interactions between the compound and the DNA bases.

While direct evidence for this compound is not extensively documented, related triazoloacridone compounds, which also possess planar ring systems, have been shown to bind to DNA via intercalation. nih.gov For instance, the triazoloacridone C-1305 demonstrates a preference for GC-rich DNA sequences. nih.gov It is plausible that this compound exhibits similar sequence preferences.

Furthermore, some quinoline derivatives can induce DNA cleavage. This can occur through the generation of reactive oxygen species (ROS) that damage the deoxyribose-phosphate backbone or through the inhibition of enzymes like topoisomerases, leading to stabilized cleavage complexes.

Quinoline and its derivatives are well-known inhibitors of type II topoisomerases, such as DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology by catalyzing the breaking and rejoining of DNA strands. nih.govbibalex.org Quinolones typically function by stabilizing a ternary complex composed of the enzyme, the DNA, and the drug molecule. nih.govbibalex.org This stabilization traps the enzyme in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks that can trigger cell death. bibalex.org

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are primary targets for quinolone-based antibacterial agents. nih.gov The quinolone core binds to a specific region of the enzyme-DNA complex, preventing the resealing of the DNA break. nih.gov The activity of these compounds is often more potent against DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. nih.gov While many studies focus on fluoroquinolones, the fundamental quinoline scaffold is the key pharmacophore responsible for this inhibition. nih.gov The development of novel inhibitors targeting the ATP-binding GyrB and ParE subunits is also an active area of research. brc.hu

Topoisomerase II: Eukaryotic topoisomerase II is also a target for certain DNA intercalating agents and other inhibitors. nih.gov Compounds like the triazoloacridone C-1305 act as topoisomerase II poisons by stabilizing the covalent complex between the enzyme and DNA. nih.gov Given the structural similarities, this compound may also exhibit inhibitory activity against this class of enzymes.

Integrase: While specific data on this compound is unavailable, the broader class of quinoline derivatives has been investigated for integrase inhibition, particularly in the context of antiviral research. The mechanism often involves chelation of metal ions in the enzyme's active site or interference with the DNA-binding domain.

Table 1: Interaction of Quinoline Derivatives with DNA-Enzyme Complexes

| Enzyme | Interacting Compound Class | General Mechanism of Action | Potential Effect of this compound |

|---|---|---|---|

| DNA Gyrase | Quinolones | Stabilization of the enzyme-DNA cleavage complex. nih.gov | Inhibition of bacterial DNA replication. |

| Topoisomerase IV | Quinolones | Stabilization of the enzyme-DNA cleavage complex. nih.gov | Inhibition of bacterial cell division. |

| Topoisomerase II | Triazoloacridones, other intercalators | Stabilization of the enzyme-DNA cleavage complex (poisoning). nih.gov | Potential for anticancer activity through induction of DNA damage in eukaryotic cells. |

| Integrase | Quinoline derivatives | Interference with active site or DNA binding. | Potential for antiviral activity. |

Oxidative Stress Modulation at the Molecular Level

The quinone moiety in this compound is a redox-active functional group that can participate in cellular oxidation-reduction reactions. This allows it to modulate oxidative stress through various mechanisms, including redox cycling and interaction with antioxidant pathways.

Quinones can undergo redox cycling, a process in which they are enzymatically reduced to semiquinone radicals by cellular reductants like NADPH-cytochrome P450 reductase. researchgate.net These semiquinones can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) anion radicals (O₂⁻). researchgate.net This cycle can repeat, leading to the continuous production of reactive oxygen species (ROS) and the depletion of cellular reducing equivalents like NADPH.

The generated superoxide can further lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), contributing to oxidative stress. This process is a key mechanism behind the cytotoxicity of many quinone-containing compounds. nih.gov The redox cycling of menadione (B1676200) (2-methyl-1,4-naphthoquinone) is a well-studied example of this phenomenon, where the generation of free radicals leads to DNA damage. nih.gov

Conversely, some quinoline and quinone derivatives can exhibit antioxidant properties by scavenging reactive oxygen species. mdpi.comnih.gov The ability of a compound to act as an antioxidant often depends on its chemical structure, particularly the presence and position of hydroxyl groups. nih.gov These groups can donate a hydrogen atom to a radical, thereby neutralizing it. unito.it

The pro-oxidant activity of quinoline compounds is often linked to their ability to chelate transition metals like iron and copper. nih.gov The resulting metal-complex can then catalyze the generation of ROS. For example, 8-quinolinol can enhance the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (a marker of oxidative DNA damage) in the presence of copper and ascorbate. nih.gov The hydroxyl group at the 8-position of the quinoline ring is crucial for this iron-binding and subsequent ROS generation. nih.gov

Table 2: Summary of Oxidative Stress Modulation by Quinoline-Quinone Systems

| Mechanism | Description | Key Molecular Events | Potential Outcome |

|---|---|---|---|

| Redox Cycling | Enzymatic reduction of the quinone followed by re-oxidation by molecular oxygen. researchgate.net | Formation of semiquinone radicals, generation of superoxide anions. researchgate.net | Increased oxidative stress, cellular damage. |

| ROS Scavenging | Direct interaction with and neutralization of reactive oxygen species. mdpi.com | Hydrogen atom donation to free radicals. unito.it | Reduction of oxidative stress, cytoprotection. |

| Pro-oxidant Activity | Metal-catalyzed generation of ROS. nih.gov | Chelation of transition metals (e.g., Fe, Cu), Fenton-like reactions. nih.gov | Enhanced oxidative damage to DNA, proteins, and lipids. |

Protein Aggregation Modulation (e.g., Amyloid-beta Aggregation)

No research data is currently available on the ability of this compound to modulate the aggregation of proteins such as amyloid-beta.

Potential Applications in Chemical and Materials Science

Catalysis in Organic Transformations

Quinoline (B57606) derivatives have demonstrated significant utility as ligands in metal-catalyzed organic reactions. researchgate.netnih.gov The nitrogen atom in the quinoline ring can coordinate with transition metals, influencing the metal center's electronic properties and steric environment, thereby enhancing catalytic activity and selectivity. researchgate.netbsb-muenchen.de For instance, quinoline-based ligands have been effectively employed in palladium-catalyzed cross-coupling reactions and copper-catalyzed atom transfer radical addition (ATRA) reactions. researchgate.netrsc.org

The quinone component of 1-Methylquinoline-2,5,8(1H)-trione introduces redox activity, a property that is crucial in many catalytic cycles. nih.govbiointerfaceresearch.com Quinones can act as electron acceptors or donors, facilitating single- or two-electron transfer processes. researchsolutions.comnih.gov This redox capability, in synergy with the metal-coordinating quinoline core, could lead to novel bifunctional catalysts. Such a catalyst could participate in both the coordination of substrates and the redox steps of a catalytic cycle.

The methyl group at the 1-position, by creating a quaternary nitrogen center, would impart a positive charge to the quinoline ring system. This modification would significantly alter the electronic properties of the molecule, potentially enhancing its interaction with anionic substrates or intermediates in a catalytic process.

While direct catalytic applications of this compound have not been extensively reported, its structural features suggest potential in reactions such as:

Oxidative Catalysis: The quinone moiety could act as a recyclable oxidant.

Redox-Mediated Transformations: The compound could serve as a mediator in electrochemical or photochemical reactions.

Asymmetric Catalysis: Chiral derivatives of the quinoline-trione scaffold could be developed as ligands for enantioselective transformations.

Optoelectronic and Electronic Materials

The combination of a conjugated quinoline system and electron-withdrawing quinone groups in this compound makes it an interesting candidate for applications in optoelectronic and electronic materials. The electronic properties of such molecules can be tuned by chemical modifications, a key requirement for designing materials with specific functionalities.

Quinone derivatives are being actively investigated as electrode materials for lithium-ion batteries and as components in organic solar cells due to their favorable electrochemical properties. rsc.orgrsc.org The redox activity of the quinone unit in this compound could be harnessed for charge storage and transport. The extended π-system of the quinoline ring can facilitate charge delocalization, which is beneficial for charge mobility in organic semiconductors.

In the context of organic solar cells, quinoline derivatives have been explored as components of the active layer. rsc.org The electron-accepting nature of the quinone part of this compound could make it a suitable n-type material for use in conjunction with a p-type polymer donor in a bulk heterojunction solar cell. The methyl substitution on the nitrogen atom would also influence the material's solubility and film-forming properties, which are critical for device fabrication.

The redox-active quinone functionality is central to the potential application of this compound in battery electrode materials. Quinones can undergo reversible reduction to form stable radical anions and dianions, enabling the storage of charge. researchsolutions.comnih.gov The redox potential of quinones can be tuned by the introduction of various substituents. rsc.org In this compound, the electron-withdrawing nature of the quinoline ring and the presence of the methyl group would influence the redox potentials of the quinone carbonyls.

Theoretical studies on various quinone isomers have shown a clear relationship between their structure and electrochemical properties, with redox potentials generally increasing in the order of para-quinones < discrete-quinones < ortho-quinones. rsc.org The quinone moiety in this compound, being a p-quinone derivative, would have its redox potential modulated by the fused quinoline ring.

Table 1: Comparison of Quinone-Based Electrode Material Properties (Illustrative)

| Compound | Redox Potential (V vs. Li/Li+) | Theoretical Capacity (mAh/g) | Key Structural Feature |

| Benzoquinone | ~2.8 | ~497 | Simple p-quinone |

| Anthraquinone | ~2.4 | ~257 | Fused aromatic rings |

| This compound (Estimated) | 2.5 - 3.0 | ~350 | Quinoline fusion, N-methylation |

Note: The values for this compound are estimated based on the properties of related compounds and are for illustrative purposes only.

The conjugated system of this compound is expected to absorb light in the UV-visible region. The interaction of the quinoline and quinone chromophores could lead to interesting photophysical properties, such as fluorescence or phosphorescence. Substitution on the quinoline ring is known to affect the emissive properties of these N-heteroaromatics. acs.org The presence of the electron-withdrawing quinone groups could lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often exploited in the design of fluorescent sensors.

Changes in the absorption or emission properties of this compound upon interaction with specific analytes could form the basis for its use in photosensors. For instance, the lone pair on the carbonyl oxygens could interact with metal ions, leading to a detectable optical response.

Development of Chemical Probes and Ligands for Research

The structural features of this compound make it a promising scaffold for the development of chemical probes and ligands for various research purposes. The quinoline moiety is a known chelating agent for a variety of metal ions. researchgate.net The presence of three carbonyl groups in the quinone part of the molecule provides additional coordination sites.

The ability to form stable complexes with metal ions could be utilized in the design of:

Fluorescent Probes: As mentioned earlier, metal ion binding could modulate the fluorescence of the molecule, allowing for the sensitive detection of specific cations.

Catalyst Scaffolds: The quinoline-trione could act as a multidentate ligand, stabilizing transition metal catalysts in specific geometries and electronic states. researchgate.net

Biochemical Probes: Reactive quinone intermediates can be generated from quinoline N-oxides, which can then form covalent bonds with nearby proteins. acs.org This reactivity could be harnessed to develop probes for studying biological systems.

Corrosion Inhibition Mechanisms

Quinoline and its derivatives are well-established corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netresearchgate.net Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders both anodic and cathodic corrosion reactions. researchgate.netnajah.edu

The corrosion inhibition mechanism of this compound can be inferred from the behavior of related compounds. The primary mode of action would likely involve the adsorption of the molecule onto the metal surface. This adsorption can occur through several interaction points:

π-Electron Interactions: The electron-rich aromatic quinoline ring can interact with the vacant d-orbitals of the metal.

Heteroatom Coordination: The nitrogen atom of the quinoline ring and the oxygen atoms of the carbonyl groups can coordinate with the metal surface atoms through their lone pairs of electrons.

Electrostatic Interactions: The quaternary nitrogen atom in this compound imparts a positive charge to the molecule. In acidic solutions where the metal surface is often negatively charged, this positive charge would facilitate strong electrostatic adsorption.

The formation of a stable, coordinated layer on the metal surface effectively blocks the active sites for corrosion, thereby reducing the corrosion rate. The presence of multiple coordinating atoms (N and O) in this compound suggests the potential for strong and stable film formation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methylquinoline-2,5,8(1H)-trione and its derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sodium triacetoxyborohydride-mediated reductive amination is effective for introducing methyl groups to the quinoline core (e.g., 1-methyl derivatives). Intermediate purification often employs column chromatography with silica gel, followed by characterization via H NMR and ESI-MS to confirm structure and purity .

Q. How can researchers determine the physicochemical properties of this compound?

- Methodological Answer : Key properties include density (), boiling point (), and refractive index (), measured via pycnometry, differential scanning calorimetry (DSC), and polarimetry. Solubility challenges in aqueous media can be addressed using co-solvents like DMSO or surfactants .

Q. What analytical techniques are recommended for structural elucidation?

- Methodological Answer : Nuclear magnetic resonance (H and C NMR) resolves substituent positions and tautomerism. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX programs) provides absolute stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How does the tricyclic system of this compound influence its antitumor activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the tricyclic quinoline-2,5,8-trione framework is critical for intercalating DNA or inhibiting topoisomerases. Derivatives with electron-withdrawing groups at C-3/C-4 show enhanced cytotoxicity (e.g., IC values of against P-388 leukemia cells). Activity is validated via MTT assays and flow cytometry for apoptosis induction .

Q. What computational methods predict tautomeric stability and electronic properties?

- Methodological Answer : Density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets models tautomeric equilibria. The Colle-Salvetti correlation-energy functional evaluates electron density distributions, identifying the tri-oxo tautomer as the most stable. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, cell line variability). Standardize protocols using NCI-60 panels and orthogonal assays (e.g., Western blotting for protein targets). Meta-analyses of IC datasets with ANOVA identify statistically significant trends .

Q. What strategies mitigate solubility limitations during in vitro testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.